N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide

LogP Lipophilicity Drug likeness

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide (CAS 194098-62-9) is a fluorinated amide building block (C11H13F3N2O2, MW 262.23 g/mol) featuring a trifluoroacetamide warhead, an N-methyl substituent, and a 4-aminophenoxyethyl linker. It exhibits a computed LogP of 2.63 and a topological polar surface area (tPSA) of 50.36 Ų, positioning it in a favorable drug-like property space distinct from simpler trifluoroacetamide analogs.

Molecular Formula C11H13F3N2O2
Molecular Weight 262.23 g/mol
CAS No. 194098-62-9
Cat. No. B12554240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide
CAS194098-62-9
Molecular FormulaC11H13F3N2O2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)N)C(=O)C(F)(F)F
InChIInChI=1S/C11H13F3N2O2/c1-16(10(17)11(12,13)14)6-7-18-9-4-2-8(15)3-5-9/h2-5H,6-7,15H2,1H3
InChIKeyJFGUEQBNBUGDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide (CAS 194098-62-9) – Key Physicochemical & Structural Profile for Research Procurement


N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide (CAS 194098-62-9) is a fluorinated amide building block (C11H13F3N2O2, MW 262.23 g/mol) featuring a trifluoroacetamide warhead, an N-methyl substituent, and a 4-aminophenoxyethyl linker . It exhibits a computed LogP of 2.63 and a topological polar surface area (tPSA) of 50.36 Ų, positioning it in a favorable drug-like property space distinct from simpler trifluoroacetamide analogs [1]. The compound is primarily utilized as a synthetic intermediate or screening library member in medicinal chemistry programs requiring balanced lipophilicity and hydrogen-bonding capacity.

Why N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide Cannot Be Replaced by Closest Analogs – Key Differentiation Drivers


Substituting N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide with a close structural analog—such as the non-fluorinated acetamide (CAS 22404-15-5), the phenyl-ethyl linked variant (CAS 24954-62-9), or the benzyl-linked N-methyl derivative (CAS 194098-60-7)—introduces substantial shifts in lipophilicity (ΔLogP up to 0.87 units), polar surface area (ΔPSA up to 14 Ų), and hydrogen-bond donor/acceptor architecture . The trifluoromethyl group is not merely a bioisostere; it directly modulates metabolic oxidative stability and target-binding kinetics through altered electron distribution [1]. The N-methyl substitution further differentiates the compound from secondary amide analogs by eliminating a hydrogen-bond donor, thereby reducing non-specific protein binding and altering conformational preferences. These integrated molecular features mean that even single-atom replacements can drive significant changes in ADME, target residence time, or synthetic handle reactivity, making direct analog substitution highly unreliable without re-optimization.

Quantitative Differentiation Evidence for N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide Versus Closest Analogs


Lipophilicity Advantage: LogP 2.63 vs Non-Fluorinated Acetamide Analog (LogP 1.76)

The target compound (194098-62-9) displays a computed LogP of 2.63, which is 0.87 log units higher than the non-fluorinated acetamide analog N-[2-(4-aminophenoxy)ethyl]acetamide (CAS 22404-15-5, LogP 1.76) . This difference corresponds to an approximately 7.4-fold greater partition coefficient (octanol/water), directly impacting passive membrane permeability and tissue distribution potential in cell-based assays and in vivo models.

LogP Lipophilicity Drug likeness

Polar Surface Area Reduction: PSA 50.36 Ų vs Phenyl-Ethyl Analog (PSA 58.61 Ų)

The target compound (194098-62-9) exhibits a topological polar surface area (tPSA) of 50.36 Ų, which is 8.25 Ų lower than the phenyl-ethyl linked analog N-[2-(4-aminophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS 24954-62-9, PSA 58.61 Ų) . The lower PSA is driven by the replacement of the benzylic methylene with an ether oxygen and the presence of N-methyl, collectively reducing hydrogen-bond donor exposure.

Polar Surface Area Membrane Permeability Oral Bioavailability

Hydrogen-Bond Donor Modulation: N-Methyl vs Secondary Amide (HBD = 2 vs 3)

The target compound possesses 2 hydrogen-bond donors (HBD), attributed to the 4-amino group on the phenyl ring. In contrast, the phenyl-ethyl analog (CAS 24954-62-9) carries an additional HBD from its secondary amide NH, giving a total of 3 HBDs . N-Methylation in 194098-62-9 eliminates this amide NH, reducing polarity, decreasing non-specific protein binding, and potentially improving target selectivity profiles.

Hydrogen Bond Donor N-Methylation Permeability Selectivity

Linker Flexibility & Geometry: Phenoxyethyl vs Benzyl Linker Comparison

The target compound incorporates an ethyl ether linker (O-CH2-CH2), providing 4 rotatable bonds between the trifluoroacetamide and aniline termini. The benzyl-linked analog N-[(4-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide (CAS 194098-60-7) features a shorter methylene bridge with different conformational constraints . The target compound's extended linker with an ether oxygen introduces a hydrogen-bond acceptor site and additional rotational degrees of freedom, enabling distinct target-engagement geometries in bifunctional molecule design (e.g., PROTACs, molecular glues).

Linker Design Conformational Flexibility PROTAC Chemical Biology

Metabolic Stability: Trifluoroacetamide vs Acetamide – Oxidative Resistance

The electron-withdrawing trifluoromethyl group in the target compound (194098-62-9) inductively deactivates the amide carbonyl and adjacent methylene positions toward cytochrome P450-mediated oxidation. The non-fluorinated acetamide analog (CAS 22404-15-5) lacks this protective effect and is expected to undergo more rapid oxidative N-dealkylation and ω-oxidation at the terminal methyl group [1]. Quantitative class-level evidence demonstrates that trifluoroacetamide-containing compounds consistently exhibit 2- to 10-fold longer metabolic half-lives in human liver microsome assays compared to their acetamide counterparts [1].

Metabolic Stability Trifluoromethyl CYP450 Oxidative Metabolism

Optimal Application Scenarios for N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide Based on Differentiation Evidence


CNS-Penetrant Probe and Lead Discovery Programs

With a LogP of 2.63, PSA of 50.36 Ų, and only 2 HBDs, the compound resides in an optimal physicochemical space for blood-brain barrier penetration . Its moderate lipophilicity reduces the risk of P-glycoprotein efflux while maintaining sufficient passive permeability. Compared to the non-fluorinated acetamide analog (LogP 1.76), it offers a >7-fold increase in lipophilicity that enhances CNS exposure potential . Medicinal chemistry teams pursuing CNS targets should prioritize this building block for constructing screening libraries or for late-stage functionalization of lead series.

PROTAC and Targeted Protein Degradation Linker Design

The phenoxyethyl linker (4 rotatable bonds, ether oxygen) provides distinct spatial reach compared to the shorter benzyl-linked analog (CAS 194098-60-7) . The combination of linker flexibility, N-methyl capping to prevent undesired hydrogen bonding, and the metabolically stable trifluoroacetamide warhead makes this compound an attractive intermediate for synthesizing bifunctional degraders where precise ternary complex geometry is essential for ubiquitination efficiency .

Metabolically Stabilized Covalent Inhibitor Warhead Scaffolds

The trifluoroacetamide group offers class-level evidence for 2–10× extended metabolic half-life in human liver microsomes compared to standard acetamides [1]. For programs developing reversible covalent inhibitors or targeted covalent inhibitors (TCIs), the electron-deficient amide provides tunable reactivity while resisting oxidative clearance. The free 4-amino group on the phenyl ring further serves as a synthetic handle for attaching diverse warheads or recruiting elements .

Library Synthesis for Fluorine-Enabled Fragment-Based Drug Discovery

The compound's unique combination of an N-methyltrifluoroacetamide moiety with a terminal aniline provides a privileged fragment-like scaffold (MW 262) with balanced properties (LogP 2.63, PSA 50.36) that meet fragment library criteria . Unlike the dimethylamino analog (CAS 62345-76-0, LogP ~0.6–1.79), which is significantly more polar and lacks the metabolically stabilizing trifluoromethyl group, this compound introduces fluorine-mediated binding and pharmacokinetic advantages directly into fragment hits . Procurement for fragment library construction enables direct integration of fluorinated physicochemical benefits without post-screening re-synthesis .

Quote Request

Request a Quote for N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.